molecular formula C26H29N3O2S B289385 N-[6-tert-butyl-3-(2-toluidinocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]isonicotinamide

N-[6-tert-butyl-3-(2-toluidinocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]isonicotinamide

货号 B289385
分子量: 447.6 g/mol
InChI 键: ANSSEJLJGGQVBU-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[6-tert-butyl-3-(2-toluidinocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]isonicotinamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. TAK-659 is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which is a key component of the B-cell receptor signaling pathway. In

作用机制

N-[6-tert-butyl-3-(2-toluidinocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]isonicotinamide selectively inhibits BTK, which is a key component of the B-cell receptor signaling pathway. BTK is involved in the activation of various downstream signaling pathways, including the NF-κB and PI3K/Akt pathways, which are important for the survival and proliferation of cancer cells. By inhibiting BTK, N-[6-tert-butyl-3-(2-toluidinocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]isonicotinamide can block these signaling pathways, leading to the induction of apoptosis and the inhibition of tumor growth.
Biochemical and Physiological Effects:
N-[6-tert-butyl-3-(2-toluidinocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]isonicotinamide has been shown to have potent antitumor activity in preclinical studies, both in vitro and in vivo. N-[6-tert-butyl-3-(2-toluidinocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]isonicotinamide has also been shown to have good pharmacokinetic properties, with high oral bioavailability and a long half-life. In addition, N-[6-tert-butyl-3-(2-toluidinocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]isonicotinamide has been shown to be well-tolerated in animal studies, with no significant toxicities observed.

实验室实验的优点和局限性

One of the main advantages of N-[6-tert-butyl-3-(2-toluidinocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]isonicotinamide is its selectivity for BTK, which reduces the risk of off-target effects. N-[6-tert-butyl-3-(2-toluidinocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]isonicotinamide also has good pharmacokinetic properties, which makes it suitable for oral administration. However, one of the limitations of N-[6-tert-butyl-3-(2-toluidinocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]isonicotinamide is its relatively low solubility, which can make it difficult to formulate for in vivo studies.

未来方向

There are several potential future directions for the research and development of N-[6-tert-butyl-3-(2-toluidinocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]isonicotinamide. One area of interest is the use of N-[6-tert-butyl-3-(2-toluidinocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]isonicotinamide in combination with other anticancer agents, such as immune checkpoint inhibitors and CAR-T cell therapies. Another area of interest is the development of more potent and selective BTK inhibitors, which could potentially have even greater antitumor activity. Finally, the use of N-[6-tert-butyl-3-(2-toluidinocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]isonicotinamide in the treatment of other diseases, such as autoimmune disorders, is also an area of potential future research.
In conclusion, N-[6-tert-butyl-3-(2-toluidinocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]isonicotinamide is a promising small molecule inhibitor that has shown potent antitumor activity in preclinical studies. Its selectivity for BTK and good pharmacokinetic properties make it a promising candidate for the treatment of various types of cancer. Future research will be needed to fully explore the potential of N-[6-tert-butyl-3-(2-toluidinocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]isonicotinamide and to develop more effective treatments for cancer and other diseases.

合成方法

The synthesis of N-[6-tert-butyl-3-(2-toluidinocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]isonicotinamide involves several steps, including the preparation of the starting materials, the formation of the benzothiophene ring system, and the introduction of the isonicotinamide group. The final product is obtained through a purification process, which includes crystallization and recrystallization.

科学研究应用

N-[6-tert-butyl-3-(2-toluidinocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]isonicotinamide has been extensively studied for its potential use in the treatment of cancer. Preclinical studies have shown that N-[6-tert-butyl-3-(2-toluidinocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]isonicotinamide has potent antitumor activity against various types of cancer, including lymphoma, leukemia, and multiple myeloma. N-[6-tert-butyl-3-(2-toluidinocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]isonicotinamide has also been shown to have synergistic effects when used in combination with other anticancer agents, such as ibrutinib and venetoclax.

属性

分子式

C26H29N3O2S

分子量

447.6 g/mol

IUPAC 名称

N-[6-tert-butyl-3-[(2-methylphenyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]pyridine-4-carboxamide

InChI

InChI=1S/C26H29N3O2S/c1-16-7-5-6-8-20(16)28-24(31)22-19-10-9-18(26(2,3)4)15-21(19)32-25(22)29-23(30)17-11-13-27-14-12-17/h5-8,11-14,18H,9-10,15H2,1-4H3,(H,28,31)(H,29,30)

InChI 键

ANSSEJLJGGQVBU-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1NC(=O)C2=C(SC3=C2CCC(C3)C(C)(C)C)NC(=O)C4=CC=NC=C4

规范 SMILES

CC1=CC=CC=C1NC(=O)C2=C(SC3=C2CCC(C3)C(C)(C)C)NC(=O)C4=CC=NC=C4

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。